beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide
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Overview
Description
Beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an aziridine ring, a chlorophenyl group, and a pyridine moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Incorporation of the Pyridine Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a halogenated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide involves its interaction with specific molecular targets. The aziridine ring is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[Aziridin-1-yl-(4-chlorophenyl)phosphoryl]aziridine
- Methanone, (4-chlorophenyl)(2-methyl-1-aziridinyl)
Uniqueness
Beta-(1-Aziridinyl)-N-(4-chlorophenyl)-alpha-hydroxy-3-pyridinepropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aziridine ring, chlorophenyl group, and pyridine moiety in a single molecule makes it a versatile compound for various applications.
Properties
CAS No. |
120978-25-8 |
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Molecular Formula |
C16H16ClN3O2 |
Molecular Weight |
317.77 g/mol |
IUPAC Name |
3-(aziridin-1-yl)-N-(4-chlorophenyl)-2-hydroxy-3-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H16ClN3O2/c17-12-3-5-13(6-4-12)19-16(22)15(21)14(20-8-9-20)11-2-1-7-18-10-11/h1-7,10,14-15,21H,8-9H2,(H,19,22) |
InChI Key |
PPVQHRKKASUGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(C2=CN=CC=C2)C(C(=O)NC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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